

An In-depth Technical Guide to Determining Matrigel® Protein Concentration

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Compound of Interest

Compound Name: *matrigel*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and critical considerations for accurately determining the protein concentration of **Matrigel®**, a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma. Accurate protein concentration is paramount for ensuring reproducibility and comparability of experimental results in various applications, including 3D cell culture, tumor xenograft models, and angiogenesis assays.

Introduction to Matrigel® and its Protein Composition

Matrigel® is a complex mixture of extracellular matrix (ECM) proteins that mimics the *in vivo* basement membrane. Its major components are laminin (approximately 60%), collagen IV (approximately 30%), and entactin (about 8%).^{[1][2]} It also contains heparan sulfate proteoglycans, growth factors (such as TGF- β , EGF, IGF-1, and FGF), and other proteins that occur naturally in the EHS tumor.^{[1][2][3]}

The protein concentration of **Matrigel®** is a critical parameter that influences its physical properties, such as gel stiffness and viscosity, which in turn affect cell behavior.^{[2][4]} Due to its biological origin, there is inherent lot-to-lot variability in the exact protein concentration.^[1] Therefore, it is crucial for researchers to either rely on the lot-specific concentration provided by

the manufacturer on the Certificate of Analysis (CofA) or to independently verify the concentration using standardized protein assays.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Typical Protein Concentrations of Corning® Matrigel® Matrix

Corning provides a lot-specific protein concentration on the Certificate of Analysis for each vial of **Matrigel®**.[\[1\]](#) However, different formulations of **Matrigel®** are available with varying typical protein concentration ranges.

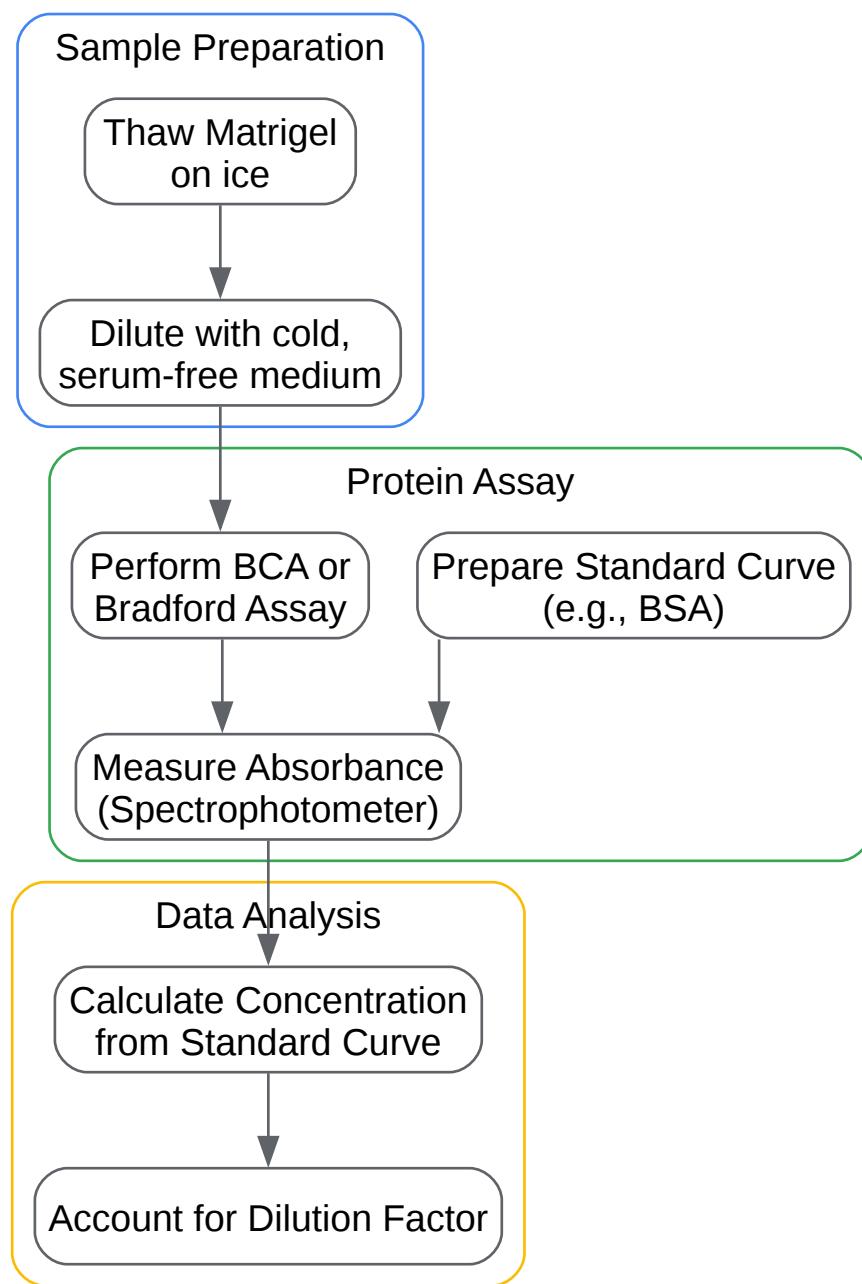
Corning® Matrigel® Product	Typical Protein Concentration Range (mg/mL)
Standard Matrigel® Matrix	8 - 12
High Concentration (HC) Matrigel® Matrix	18 - 22 [3]
Growth Factor Reduced (GFR) Matrigel® Matrix	7 - 10 [4]

It is important to note that for applications such as in vivo injections, a protein concentration below 4 mg/mL is not recommended to ensure proper gel formation.[\[5\]](#)[\[6\]](#)[\[7\]](#) For endothelial tube formation assays, a concentration of at least 10 mg/mL is often suggested.[\[1\]](#)[\[2\]](#)

Methodologies for Protein Concentration Determination

The determination of protein concentration in a complex biological mixture like **Matrigel®** requires robust and reliable methods. The two most common colorimetric assays used for this purpose are the Bicinchoninic Acid (BCA) assay and the Bradford assay.

Workflow for **Matrigel** Protein Concentration Determination



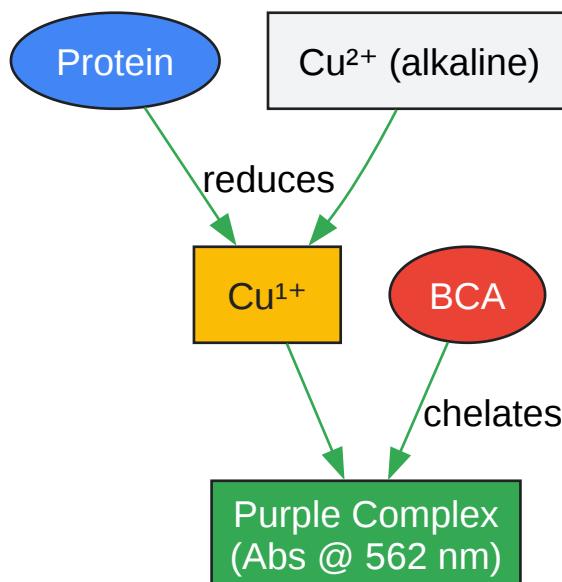
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Caption: General workflow for determining **Matrikel** protein concentration.

The BCA assay is a highly sensitive and detergent-compatible method for protein quantification.^[8] The principle involves two steps: first, the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium (the biuret reaction), and second, the chelation of two molecules of bicinchoninic acid with one cuprous ion (Cu¹⁺).^[8] This BCA-copper complex is water-soluble

and exhibits a strong absorbance at 562 nm, which is nearly linear with increasing protein concentrations.[9]

Principle of the BCA Assay

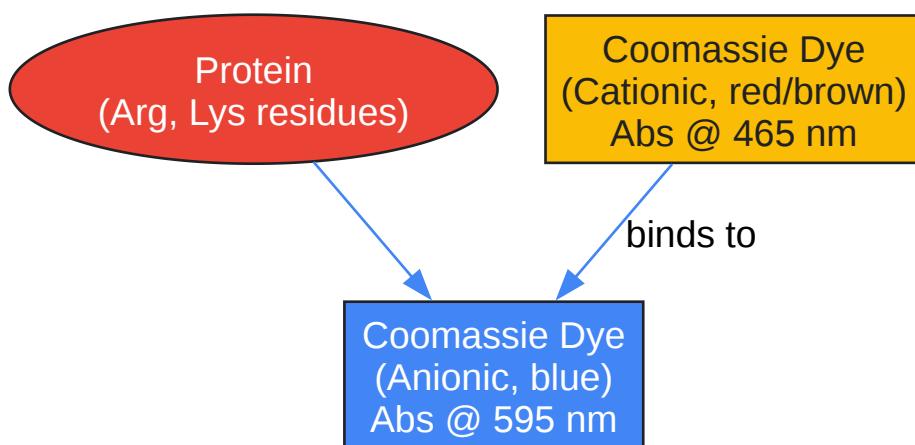


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Caption: The two-step reaction mechanism of the BCA protein assay.

The Bradford assay is another rapid and sensitive method that relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[10] When the dye binds to proteins, primarily to arginine and lysine residues, the absorbance maximum shifts from 465 nm to 595 nm.[10] The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.[11]

Principle of the Bradford Assay



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Caption: The dye-binding mechanism of the Bradford protein assay.

Experimental Protocols

Critical Pre-analytical Step: Handling **Matrigel®** **Matrigel®** is temperature-sensitive and will begin to gel above 10°C. Polymerization is non-reversible.^[4] Therefore, all handling steps, including thawing, aliquoting, and dilution, must be performed on ice using pre-chilled pipette tips and tubes.

This protocol is adapted for a 96-well microplate format.

Materials:

- BCA Protein Assay Kit (Reagent A and Reagent B)
- Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL)
- Cold, sterile, serum-free culture medium (e.g., DMEM) for dilution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 562 nm

Procedure:

- Preparation of Standards:

- Prepare a series of BSA standards by diluting the 2 mg/mL stock solution in the same cold, serum-free medium used for the **Matrigel®** samples. A typical concentration range is 2000, 1500, 1000, 750, 500, 250, 125, and 25 µg/mL, plus a blank (0 µg/mL) containing only the medium.[8]
- Preparation of **Matrigel®** Samples:
 - Thaw the **Matrigel®** vial on ice overnight in a 4°C refrigerator.
 - Using a pre-chilled positive displacement pipette or syringe, create a 1:10 or 1:20 dilution of **Matrigel®** in cold, serum-free medium. Mix gently but thoroughly by pipetting up and down. Keep the dilution on ice. Further dilutions may be necessary to fall within the linear range of the assay.
- Assay Execution:
 - Prepare the BCA Working Reagent (WR) by mixing 50 parts of Reagent A with 1 part of Reagent B.[8] The total volume needed depends on the number of samples and standards.
 - Pipette 10-25 µL of each standard and unknown **Matrigel®** sample into separate microplate wells in duplicate or triplicate.[12]
 - Add 200 µL of the WR to each well.[12]
 - Mix the plate thoroughly on a plate shaker for 30 seconds.
 - Cover the plate and incubate at 37°C for 30 minutes.[12]
 - Cool the plate to room temperature.
- Measurement and Analysis:
 - Measure the absorbance at 562 nm using a microplate reader.
 - Subtract the average absorbance of the blank standard from all other individual standard and unknown sample absorbances.

- Plot the average blank-corrected absorbance for each BSA standard versus its concentration in $\mu\text{g/mL}$.
- Use the standard curve to determine the protein concentration of each unknown **Matrigel®** sample.
- Multiply the calculated concentration by the dilution factor to obtain the final protein concentration of the undiluted **Matrigel®**.

This protocol is adapted for a 96-well microplate format. Note that the Bradford assay can be less accurate for complex mixtures like **Matrigel®** due to dye-binding variability among different proteins.

Materials:

- Bradford Reagent (Coomassie Brilliant Blue G-250)
- Bovine Serum Albumin (BSA) standard (e.g., 1 mg/mL)
- Cold, sterile, serum-free culture medium (e.g., DMEM) for dilution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 595 nm

Procedure:

- Preparation of Standards:
 - Prepare a series of BSA standards in the same cold medium as the **Matrigel®** samples. A typical linear range is 0.1 to 1.4 mg/mL.[\[11\]](#)
- Preparation of **Matrigel®** Samples:
 - Follow the same thawing and dilution procedure as described for the BCA assay (Section 4.1, Step 2).
- Assay Execution:

- Pipette 5 μ L of each standard and unknown **Matrigel®** sample into separate microplate wells.[11]
- Add 250 μ L of the Bradford Reagent to each well.[11]
- Mix on a plate shaker for approximately 30 seconds.
- Incubate at room temperature for at least 5 minutes but no longer than 45 minutes.[11]

- Measurement and Analysis:
 - Measure the absorbance at 595 nm.[10]
 - Generate a standard curve and calculate the unknown concentrations as described for the BCA assay (Section 4.1, Step 4).

Data Presentation and Comparison of Methods

Assay	Principle	Absorbance (nm)	Advantages	Limitations for Matrigel®
BCA Assay	Cu ²⁺ reduction by protein, followed by BCA chelation	562[9]	High sensitivity, less protein-to-protein variation, compatible with most detergents	Interfered by reducing agents (e.g., DTT) and chelating agents (e.g., EDTA)[12]
Bradford Assay	Protein binding to Coomassie dye	595[10]	Rapid, simple, highly sensitive[10]	Significant protein-to-protein variation, incompatible with detergents, relies heavily on basic and aromatic amino acid content

Troubleshooting and Key Considerations

- Lot-Specific Concentration: Always refer to the manufacturer's Certificate of Analysis for the most accurate protein concentration for a specific lot.[1][6] Independent measurement should be performed for validation or when the CofA is unavailable.
- Viscosity: High-concentration **Matrigel®** is very viscous.[2] Use of positive displacement pipettes is highly recommended for accurate volume measurement.[7]
- Incomplete Gel Formation: Do not dilute **Matrigel®** below 3-4 mg/mL, as this may result in a weak or incomplete gel.[1][5]
- Interfering Substances: Be aware of substances in your dilution buffer that may interfere with the chosen assay (e.g., detergents for the Bradford assay, reducing agents for the BCA assay). Phenol red in the culture medium can also affect colorimetric readings, so using phenol red-free medium is advisable.[7]
- Standard Curve: A new standard curve must be generated for every assay.[11] The standards should be prepared in the same buffer as the unknown samples to minimize matrix effects.

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